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Compound of Interest

Compound Name: p-Nitrophenyl myristate

Cat. No.: B088494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the

hydrolysis of triglycerides into glycerol and free fatty acids. Their broad substrate specificity and

stability in organic solvents make them valuable biocatalysts in various industries, including

pharmaceuticals, food technology, and biofuel production. The kinetic analysis of lipase activity

is crucial for understanding enzyme mechanism, substrate specificity, and for the screening of

potential inhibitors or activators in drug development.

This document provides a detailed protocol for the kinetic analysis of lipase using the

chromogenic substrate p-Nitrophenyl myristate (pNPM). The assay is based on the

enzymatic hydrolysis of pNPM by lipase, which releases p-Nitrophenol (pNP). The rate of pNP

formation can be monitored spectrophotometrically, as it produces a yellow color with an

absorbance maximum around 405-410 nm under alkaline conditions.

Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in p-Nitrophenyl myristate
by lipase, yielding myristic acid and p-Nitrophenol. The released p-Nitrophenol, in its phenolate

form under alkaline pH, is a chromophore that can be quantified by measuring the increase in

absorbance at 410 nm. The initial rate of the reaction is directly proportional to the lipase

activity under specific conditions.
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Data Presentation
The kinetic parameters of lipase activity are essential for characterizing the enzyme's efficiency

and its affinity for the substrate. The Michaelis-Menten model is commonly used to describe the

kinetics of many enzymes. The key parameters, Michaelis constant (K_m) and maximum

velocity (V_max), can be determined by measuring the initial reaction rates at various substrate

concentrations.

Lipase
Source

Substrate
K_m
(mM)

V_max
(U/mg)

k_cat
(s⁻¹)

k_cat/K_
m
(M⁻¹s⁻¹)

Referenc
e

Acinetobac

ter sp.

AU07

p-

Nitrophenyl

myristate

0.51 16.98 - - [1]

Pseudomo

nas

cepacia

(immobilize

d)

p-

Nitrophenyl

palmitate

7.08
10.21

(mM/min/g)
- - [2]

Thermomy

ces

lanuginosu

s (Wild

Type)

p-

Nitrophenyl

octanoate

- 1.1 - - [3]

Candida

rugosa

Lipase A

p-

Nitrophenyl

laurate

- - - 3.0 x 10⁵ [4]

Candida

rugosa

Lipase B

p--

Nitrophenyl

laurate

- - - 5.6 x 10⁵ [4]

Note: Data for p-Nitrophenyl myristate is limited in the readily available literature. The table

includes values for other p-Nitrophenyl esters to provide a comparative context for lipase

kinetics. The V_max for immobilized Pseudomonas cepacia lipase is reported in different units.
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Experimental Protocols
This section provides a detailed methodology for performing the kinetic analysis of lipase with

p-Nitrophenyl myristate.

Materials and Reagents
Lipase enzyme solution (of known concentration)

p-Nitrophenyl myristate (pNPM)

Tris-HCl buffer (50 mM, pH 8.0)

Triton X-100

Isopropanol or Acetonitrile

96-well microplate

Microplate reader capable of measuring absorbance at 410 nm

Incubator or water bath set to the desired reaction temperature (e.g., 37°C)

Preparation of Solutions
Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris base and adjust the pH to

8.0 with HCl.

Substrate Stock Solution (e.g., 20 mM pNPM): Dissolve an appropriate amount of p-
Nitrophenyl myristate in isopropanol or acetonitrile to obtain a stock solution of 20 mM.

Gentle warming and sonication may be required to fully dissolve the substrate.[1]

Assay Buffer: Prepare the assay buffer by adding Triton X-100 to the Tris-HCl buffer to a final

concentration of 0.4% (v/v). This detergent is crucial for emulsifying the hydrophobic

substrate in the aqueous reaction medium.

Substrate Emulsion: To prepare the working substrate solution, mix the pNPM stock solution

with the assay buffer. A common method is to add 1 part of the substrate stock solution to 9

parts of the assay buffer, resulting in a fine emulsion. This should be prepared fresh before
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each experiment. The final concentration of the organic solvent should be kept low to avoid

enzyme denaturation.

Enzyme Solution: Prepare a series of dilutions of the lipase enzyme in Tris-HCl buffer to

determine the optimal enzyme concentration for the assay.

Assay Protocol
Enzyme Concentration Optimization:

Add a fixed volume of the substrate emulsion to multiple wells of a 96-well microplate.

Initiate the reaction by adding different concentrations of the lipase solution to the wells.

Monitor the absorbance at 410 nm over time at a constant temperature.

Determine the enzyme concentration that results in a linear increase in absorbance for at

least 5-10 minutes.

Kinetic Analysis (Michaelis-Menten):

Prepare a series of substrate emulsions with varying concentrations of pNPM (e.g., from

0.1 mM to 5 mM) by diluting the substrate stock solution with the assay buffer.

Pipette a fixed volume of each substrate concentration into different wells of a 96-well

microplate.

Pre-incubate the plate at the desired reaction temperature for 5 minutes.

Initiate the reaction by adding the optimized concentration of the lipase solution to each

well.

Immediately start monitoring the absorbance at 410 nm every 30 or 60 seconds for a

period of 10-20 minutes using a microplate reader.

Include a blank reaction for each substrate concentration containing the substrate

emulsion and buffer but no enzyme to correct for any non-enzymatic hydrolysis of the

substrate.
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Data Analysis
Calculate the Initial Velocity (V₀):

For each substrate concentration, plot the absorbance at 410 nm against time.

The initial velocity (V₀) is the initial linear slope of this curve.

Convert the change in absorbance per unit time to the concentration of pNP produced per

unit time using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar

extinction coefficient of p-Nitrophenol at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹), c is the

concentration, and l is the path length of the light in the well.

Determine Kinetic Parameters:

Plot the initial velocity (V₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S]) using non-

linear regression software (e.g., GraphPad Prism, SigmaPlot).

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]) to

determine K_m and V_max. The y-intercept of the Lineweaver-Burk plot is 1/V_max, and

the x-intercept is -1/K_m.

Mandatory Visualizations
Enzymatic Reaction and Detection Principle
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Caption: Hydrolysis of p-Nitrophenyl myristate by lipase and subsequent detection.

Experimental Workflow for Kinetic Analysis
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Caption: Workflow for the kinetic analysis of lipase using p-Nitrophenyl myristate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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